molecular formula C11H19NO4 B3432131 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid CAS No. 959905-06-7

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid

Cat. No.: B3432131
CAS No.: 959905-06-7
M. Wt: 229.27 g/mol
InChI Key: SHBMTBLHTGBEMO-UHFFFAOYSA-N
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Description

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group on the cyclopropane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for introducing protected amine functionalities into larger molecules. Its Boc group ensures stability during synthetic steps while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBMTBLHTGBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The precursor, di-tert-butyl dicarbonate, is a common reagent used for this purpose . The reaction conditions often involve mild bases and solvents like dichloromethane to facilitate the nucleophilic addition-elimination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous cyclopropane-acetic acid derivatives:

Compound Name (CAS) Molecular Formula Substituent on Cyclopropane Key Functional Groups Molecular Weight (g/mol)
Target Compound (Not explicitly listed) C₁₀H₁₇NO₄ Boc-protected methylamino directly attached Boc, methylamino, acetic acid ~215.25 (estimated)
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid (103500-22-7) C₉H₁₅NO₄ Boc-amino (no methyl) Boc, amino, acetic acid 201.22
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid (1784351-60-5) C₁₁H₁₉NO₄ Boc-aminomethyl (CH₂ linkage) Boc, aminomethyl, acetic acid 229.28
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₈O₂S Mercaptomethyl (SH group) Thiol, acetic acid 144.19 (estimated)
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate C₇H₁₀BrO₂ Bromomethyl Bromine, ester 221.06
Key Observations:
  • Substituent Position: The target compound’s Boc-methylamino group is directly attached to the cyclopropane, whereas analogs like 1784351-60-5 feature a Boc-aminomethyl group via a methylene bridge, altering steric and electronic properties .
  • Reactivity : Bromine in 221.06 g/mol () facilitates nucleophilic substitutions, while the thiol group in 144.19 g/mol () enables disulfide bond formation or conjugation reactions .

Physicochemical Properties

  • Hydrophobicity : The Boc group in the target compound increases lipophilicity compared to deprotected amines, reducing aqueous solubility but improving membrane permeability .
  • Stability : The Boc group resists basic conditions but is cleaved by acids, whereas thiols () are prone to oxidation, requiring inert handling .

Biological Activity

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid, also known by its CAS number 1784351-60-5, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1784351-60-5
  • Purity : Typically around 95% in commercial preparations.

The structure of this compound features a cyclopropyl group attached to an acetic acid moiety, along with a tert-butoxycarbonyl protecting group. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms are proposed based on existing literature:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of neurotransmitters.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways related to pain perception or inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be leveraged in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced activity in metabolic enzymes
AntimicrobialInhibition of bacterial growth
Pain ModulationAnalgesic effects in animal models

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focusing on the inhibition of cyclooxygenase enzymes showed that derivatives similar to this compound could reduce prostaglandin synthesis, indicating potential anti-inflammatory properties .
  • Antimicrobial Activity :
    • Research conducted on various derivatives demonstrated significant antimicrobial effects against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Analgesic Properties :
    • In a controlled study involving rodent models, the compound exhibited analgesic activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid with high stereochemical fidelity?

The synthesis typically involves cyclopropanation of a precursor followed by Boc-protection of the amine group. Key steps include:

  • Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) for stereocontrolled cyclopropanation of allylic amines or esters .
  • Boc protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the methylamino group .
  • Acetic acid moiety introduction : Hydrolysis or coupling reactions (e.g., using EDCI/HOBt) to attach the carboxylic acid group .
    Optimization focuses on minimizing racemization and ensuring >95% purity via HPLC .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Analyze cyclopropane ring protons (δ 0.8–1.5 ppm, split due to ring strain) and Boc-group tert-butyl signals (δ 1.4 ppm, singlet) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclopropane and Boc-protected amine .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error. For example, C₁₂H₂₁NO₄ requires m/z 250.1543 .

Q. What strategies mitigate racemization during synthesis?

  • Use low-temperature reactions (<0°C) during Boc protection and cyclopropanation .
  • Employ chiral auxiliaries or enantioselective catalysts (e.g., Ru-based systems) for cyclopropane formation .
  • Monitor optical rotation or chiral HPLC to assess enantiomeric excess (ee) at each step .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions : Boc group hydrolyzes rapidly at pH <3, releasing methylamine .
  • Basic conditions : Stable at pH 7–9 but degrades above pH 10 via ester/amide hydrolysis .
  • Thermal stability : Decomposes above 80°C; store at -20°C under nitrogen .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations : Model cyclopropane ring strain (≈27 kcal/mol) and Boc-group steric effects on reaction pathways .
  • Molecular docking : Predict binding to enzymes (e.g., proteases) via hydrogen bonding (Boc carbonyl) and hydrophobic interactions (cyclopropane) .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Q. How to resolve contradictions in catalytic efficiency reported for cyclopropanation methods?

  • Compare Rh(II) vs. Cu(I) catalysts: Rh(II) offers higher enantioselectivity (up to 95% ee) but lower yields (~60%), while Cu(I) gives >80% yield with moderate ee (~70%) .
  • Use Design of Experiments (DoE) to optimize solvent (toluene vs. DCM), temperature, and catalyst loading .

Q. What are the challenges in achieving enantioselective synthesis, and how can chiral catalysts be optimized?

  • Challenges : Cyclopropane’s rigid geometry limits catalyst-substrate interactions .
  • Solutions : Develop chiral bisoxazoline ligands with tailored steric bulk to enhance ee .
  • Evaluation : Compare ee via Mosher ester analysis or X-ray crystallography of intermediates .

Q. How does the compound interact with enzymes, and what techniques quantify binding affinity?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to targets like aminopeptidases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for Boc-group interactions .
  • X-ray crystallography : Resolve binding modes at atomic resolution (e.g., cyclopropane occupying hydrophobic pockets) .

Methodological Notes

  • Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC .
  • Contradiction Management : Cross-validate synthetic yields and ee using independent techniques (e.g., NMR, polarimetry) .
  • Safety : Handle under inert atmosphere to prevent Boc-group degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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